An In-depth Technical Guide to 4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS 2403-88-5)
An In-depth Technical Guide to 4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS 2403-88-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and safety characteristics of 4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), a sterically hindered amine of significant interest in various scientific and industrial fields. As a senior application scientist, the following sections synthesize key technical data with practical insights to support its effective and safe utilization in research and development.
Compound Identification and Structural Elucidation
4-Hydroxy-2,2,6,6-tetramethylpiperidine, registered under CAS number 2403-88-5, is a heterocyclic organic compound.[1][2][3][4] Its structure is characterized by a piperidine ring substituted with four methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position.[5] This unique arrangement of bulky tetramethyl substituents flanking the amine group results in significant steric hindrance, a feature that underpins its primary chemical properties and applications.
| Identifier | Value | Source |
| CAS Number | 2403-88-5 | [1][2][3][4][6] |
| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-ol | [2][7] |
| Synonyms | 4-Hydroxy-2,2,6,6-tetramethylpiperidine, 2,2,6,6-Tetramethyl-4-piperidinol, HTMP, TMP, Lastar A | [3][4][5][6] |
| Molecular Formula | C₉H₁₉NO | [1][3][6][7] |
| Molecular Weight | 157.25 g/mol | [1][3] |
| InChI Key | VDVUCLWJZJHFAV-UHFFFAOYSA-N | [6][7] |
| SMILES | CC1(C)CC(O)CC(C)(C)N1 | [6][7] |
Physicochemical Characteristics
HTMP is typically supplied as a white to pale yellow crystalline solid or powder.[5][7] The presence of the hydroxyl group imparts solubility in polar solvents, while the overall aliphatic character allows for solubility in various organic solvents.
| Property | Value | Source |
| Physical State | Solid (Crystals or powder) | [7][8] |
| Appearance | White to pale yellow | [5][7] |
| Melting Point | 127-134 °C | [7] |
| Boiling Point | 212-215 °C | [9] |
| Solubility | Soluble in ethanol (≥10 mg/mL), sparingly soluble in PBS (pH 7.2) (1-10 mg/mL). Soluble in water and methanol. | [6] |
| log Pow | 0.24 | [1] |
Core Reactivity and Applications
The principal utility of 4-Hydroxy-2,2,6,6-tetramethylpiperidine stems from its role as a precursor to stable nitroxyl radicals, most notably 4-Hydroxy-TEMPO (TEMPOL). This transformation is a critical step, as the resulting radical is a highly effective antioxidant and scavenger of reactive oxygen species (ROS).
Synthesis of TEMPOL: An Experimental Workflow
The conversion of HTMP to TEMPOL is a standard oxidation reaction. The choice of oxidant and reaction conditions is crucial for achieving high yield and purity. A common laboratory-scale procedure involves oxidation with hydrogen peroxide in the presence of a catalyst.
Experimental Protocol: Oxidation of HTMP to TEMPOL
-
Dissolution: Dissolve 4-Hydroxy-2,2,6,6-tetramethylpiperidine in a suitable solvent such as methanol or water.
-
Catalyst Addition: Introduce a catalytic amount of sodium tungstate (Na₂WO₄).
-
Oxidant Addition: Slowly add a stoichiometric amount of 30% hydrogen peroxide (H₂O₂) to the solution while maintaining a controlled temperature (typically 20-30°C) with an ice bath. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until all starting material is consumed.
-
Work-up: Once the reaction is complete, quench any remaining peroxide by adding a small amount of manganese dioxide (MnO₂). Filter the solution to remove the catalyst and any solid byproducts.
-
Purification: The resulting solution containing 4-Hydroxy-TEMPO can be purified by recrystallization or column chromatography to yield the final product as a red-orange solid.
Below is a diagram illustrating this synthetic pathway.
Caption: Workflow for the synthesis of 4-Hydroxy-TEMPO from HTMP.
Primary Applications
The derivatives of HTMP, particularly TEMPOL, are central to several research and industrial applications:
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Antioxidant Research: TEMPOL is widely used as a superoxide dismutase (SOD) mimetic to study and mitigate oxidative stress in biological systems. Its ability to scavenge free radicals makes it a valuable tool in research related to inflammation, cardiovascular disease, and neurodegenerative disorders.[5]
-
Polymer Stabilization: In material science, hindered amine light stabilizers (HALS) derived from HTMP are incorporated into polymers and plastics to protect them from degradation by UV light and heat.[5] They function by trapping free radicals generated during photo-oxidation, thereby extending the material's lifespan.[5]
-
Precursor for Synthesis: HTMP serves as an analytical reference standard and a precursor in the synthesis of other chemical entities, such as BTMPS.[6]
Safety, Handling, and Storage
As a hazardous substance, proper handling and storage of 4-Hydroxy-2,2,6,6-tetramethylpiperidine are imperative to ensure laboratory safety.
Hazard Identification and Classification
HTMP is classified as a hazardous chemical.[1] Key hazard statements include:
-
Causes severe skin burns and eye damage.[8]
-
May cause an allergic skin reaction.[8]
-
Suspected of damaging fertility or the unborn child.[8]
-
May cause drowsiness or dizziness.[8]
-
May cause damage to organs through prolonged or repeated exposure.[8]
-
Harmful to aquatic life with long-lasting effects.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For procedures that may generate dust, a face shield and respiratory protection are recommended.[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage is at room temperature, though some suppliers suggest storage at <15°C in a dark place.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.[1]
-
Stability: The compound is stable under recommended storage conditions.
Conclusion
4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS 2403-88-5) is a versatile chemical intermediate whose true value is realized through its conversion to stable nitroxyl radicals like TEMPOL. Its sterically hindered structure is the cornerstone of its utility as a precursor to powerful antioxidants and polymer stabilizers. A thorough understanding of its physicochemical properties, reactivity, and stringent safety protocols is essential for its successful and safe application in both academic research and industrial development. Researchers and drug development professionals can leverage the unique properties of HTMP and its derivatives to explore new therapeutic strategies against oxidative stress-related pathologies and to develop more durable materials.
References
-
2-Amino-5-bromo-3-methylpyridine - AS Chemical Laboratories Inc. [Link]
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem. [Link]
-
2-Amino-5-bromo-3-methylpyridine, 5g, Each - CP Lab Safety. [Link]
-
4-Piperidinol, 2,2,6,6-tetramethyl- - NIST Chemistry WebBook. [Link]
-
Chemical Substance Search - eChemPortal. [Link]
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